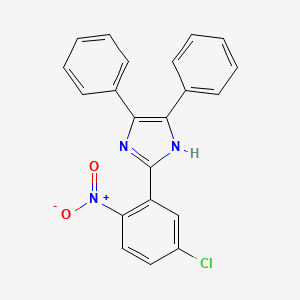

1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-

CAS No.: 646534-32-9

Cat. No.: VC16872453

Molecular Formula: C21H14ClN3O2

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646534-32-9 |

|---|---|

| Molecular Formula | C21H14ClN3O2 |

| Molecular Weight | 375.8 g/mol |

| IUPAC Name | 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-1H-imidazole |

| Standard InChI | InChI=1S/C21H14ClN3O2/c22-16-11-12-18(25(26)27)17(13-16)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13H,(H,23,24) |

| Standard InChI Key | IWLIMRCCEKQJII-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as the foundational scaffold. Substituents at positions 2, 4, and 5 introduce steric and electronic complexity:

-

Position 2: A 5-chloro-2-nitrophenyl group, which combines electron-withdrawing nitro (-NO) and chloro (-Cl) substituents. The nitro group at the ortho position and chlorine at the para position create a polarized aromatic system .

-

Positions 4 and 5: Two unsubstituted phenyl rings, contributing to the molecule’s hydrophobicity and π-π stacking potential .

The SMILES notation (Clc1ccc(c(c1)c1nc(c([nH]1)c1ccccc1)c1ccccc1)N+[O-]) accurately captures this arrangement .

Electronic and Steric Effects

-

Nitro Group: The ortho-nitro substituent induces significant electron withdrawal, polarizing the adjacent C-Cl bond and enhancing electrophilic reactivity at the imidazole ring .

-

Chlorine Atom: As a para-substituent, it exerts moderate electron-withdrawing effects via inductive mechanisms, further stabilizing the aromatic system.

-

Phenyl Rings: The 4,5-diphenyl configuration increases molecular rigidity, as evidenced by the compound’s high calculated density (1.27 g/cm³) .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 375.80776 g/mol | |

| Density | 1.27 g/cm³ | |

| Boiling Point | 576.9°C (estimated) | |

| LogP (Octanol-Water) | 5.84 (predicted) |

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocol for 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-1H-imidazole is documented, analogous imidazole derivatives suggest a multi-step approach:

-

Formation of the Imidazole Core: Condensation of 1,2-diketones with aldehydes and ammonium acetate under acidic conditions .

-

Substituent Introduction:

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the correct positions requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Purification: The compound’s low solubility in common solvents (e.g., water, ethanol) necessitates chromatographic techniques .

Physicochemical Properties

Thermal Stability

The compound’s high boiling point (576.9°C) and melting point (>300°C inferred from analogs) reflect strong intermolecular forces, including:

-

Van der Waals Interactions: Between phenyl groups.

-

Dipole-Dipole Interactions: From the nitro and chloro substituents .

Solubility and Reactivity

-

Solubility: Poor aqueous solubility (LogP = 5.84) limits bioavailability but enhances compatibility with hydrophobic matrices .

-

Reactivity: The nitro group facilitates reduction to amines under catalytic hydrogenation, a potential pathway for derivative synthesis .

Biological Activity and Applications

Table 2: Comparative Cytotoxicity of Imidazole Derivatives

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume